molecular formula C11H9NO4 B10811293 4-[(2,4-Dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

4-[(2,4-Dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

Cat. No.: B10811293
M. Wt: 219.19 g/mol
InChI Key: UDLBVOGNJMFIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production Methods: Industrial production methods for WAY-298197 are not publicly disclosed. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency. The process likely involves multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: WAY-298197 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: WAY-298197 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-298197 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the regulation of lipid metabolism and the role of SREBPs in cellular processes.

    Biology: Researchers use WAY-298197 to investigate the mechanisms of adipogenesis and lipid homeostasis.

    Medicine: The compound has potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes by modulating lipid synthesis pathways.

    Industry: WAY-298197 is used in the development of new drugs targeting metabolic diseases and in the study of cholesterol and fatty acid metabolism.

Mechanism of Action

WAY-298197 exerts its effects by inhibiting the activation of SREBP-1/2. It blocks the translocation of SCAP from the endoplasmic reticulum to the Golgi apparatus, preventing the maturation of SREBPs into their active forms . This inhibition leads to a decrease in the expression of genes involved in cholesterol and fatty acid synthesis, thereby reducing lipid accumulation in cells.

Comparison with Similar Compounds

    Betulinic Acid: Another compound that inhibits SREBP activation but through a different mechanism.

    2-Hydroxy-N-(4-methoxybenzyl)benzamide: Known to inhibit lipid synthesis by targeting different pathways.

    Pyridoxal-5’-phosphate: Involved in lipid metabolism but acts through different molecular targets.

Uniqueness: WAY-298197 is unique in its specific inhibition of SCAP translocation, which directly affects the activation of SREBPs. This targeted mechanism makes it a valuable tool for studying lipid metabolism and developing therapeutic strategies for metabolic diseases.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C11H9NO4/c1-6-9(11(15)16-12-6)4-7-2-3-8(13)5-10(7)14/h2-5,13-14H,1H3

InChI Key

UDLBVOGNJMFIAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C1=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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